molecular formula C9H6N4O B3060600 2-amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile CAS No. 55083-94-8

2-amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile

Cat. No.: B3060600
CAS No.: 55083-94-8
M. Wt: 186.17 g/mol
InChI Key: TUDIERUENMEXLK-UHFFFAOYSA-N
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Description

2-amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile is an organic compound that features a furan ring, an amino group, and a butenedinitrile moiety

Scientific Research Applications

2-amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile typically involves the condensation of furan-2-carbaldehyde with 2-amino-3-butenedinitrile under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the Schiff base linkage between the furan ring and the butenedinitrile moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The Schiff base linkage can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amino derivatives.

Mechanism of Action

The mechanism of action of 2-amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile involves its interaction with specific molecular targets. The Schiff base linkage allows it to form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The furan ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-{[(thiophen-2-yl)methylidene]amino}but-2-enedinitrile: Similar structure but with a thiophene ring instead of a furan ring.

    2-amino-3-{[(pyridin-2-yl)methylidene]amino}but-2-enedinitrile: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

2-amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to its thiophene and pyridine analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-amino-3-(furan-2-ylmethylideneamino)but-2-enedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c10-4-8(12)9(5-11)13-6-7-2-1-3-14-7/h1-3,6H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDIERUENMEXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393356
Record name MS-6435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55083-94-8
Record name MS-6435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile
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2-amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile
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2-amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile
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2-amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile
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2-amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile
Reactant of Route 6
2-amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile

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